1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride

MAO-B inhibition Neurodegenerative disease Structure-activity relationship

This dihydrochloride salt offers enhanced aqueous solubility and stability versus the free base, ideal for in vitro assays. The precise 3-benzyloxy substitution is critical for target engagement, making generic substitution risky. Procure with confidence—we supply verified high-purity material for reproducible, interpretable results.

Molecular Formula C17H22Cl2N2O
Molecular Weight 341.28
CAS No. 906744-84-1
Cat. No. B2561582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride
CAS906744-84-1
Molecular FormulaC17H22Cl2N2O
Molecular Weight341.28
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C17H20N2O.2ClH/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)19-11-9-18-10-12-19;;/h1-8,13,18H,9-12,14H2;2*1H
InChIKeyJPFSKFWDBGWHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(Benzyloxy)phenyl]piperazine Dihydrochloride: Procurement and Baseline Specifications


1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride (CAS: 906744-84-1) is a piperazine derivative employed as a versatile small molecule scaffold in pharmaceutical research and development . The dihydrochloride salt form is typically selected for its enhanced aqueous solubility and stability profile compared to the free base (1-[3-(benzyloxy)phenyl]piperazine, CAS: 756751-75-4), facilitating its use in a broader range of in vitro assay conditions [1]. Commercial sourcing for research applications typically specifies a minimum purity of 95%, with common available pack sizes ranging from 100 mg to 1 g .

1-[3-(Benzyloxy)phenyl]piperazine Dihydrochloride: Why In-Class Analogs Cannot Be Substituted


Generic substitution among piperazine derivatives is generally not viable due to the high sensitivity of biological activity to specific structural modifications. The precise positioning of the benzyloxy group on the phenyl ring is a critical determinant of target engagement [1]. For instance, in a related class of phenoxybenzylpiperazines evaluated as CCR8 agonists, systematic structure-activity relationship (SAR) studies revealed that only limited structural variation was tolerated in the phenyl ring, underscoring the risk of diminished potency or complete loss of function when substituting a structurally distinct analog [2]. Consequently, selecting the exact compound—including its specific substitution pattern and salt form—is essential for obtaining reproducible and interpretable scientific results.

1-[3-(Benzyloxy)phenyl]piperazine Dihydrochloride: Quantitative Differentiation Evidence for Scientific Selection


MAO-B Inhibitory Activity Compared to Clinical Reference Compounds

A structurally related analog, 1-(3-(benzyloxy)benzyl)piperazine, was evaluated for its ability to inhibit human monoamine oxidase B (MAO-B) and compared to reference compounds. The target compound demonstrated low micromolar potency, showing activity comparable to the known MAO-B inhibitor isatin but significantly less potent than the highly optimized drug safinamide [1].

MAO-B inhibition Neurodegenerative disease Structure-activity relationship

Blood-Brain Barrier Permeability Assessment in Neuronal Cell Model

In addition to enzymatic inhibition, the analog 1-(3-(benzyloxy)benzyl)piperazine demonstrated favorable permeation of the blood-brain barrier and low cytotoxicity in the human neuroblastoma cell line SH-SY5Y [1]. These characteristics are essential for any compound intended for central nervous system (CNS) target applications.

Blood-brain barrier CNS penetration Neuroblastoma

High-Affinity NK1 Receptor Antagonism in a Dual Pharmacology Context

A benzyloxyphenethyl piperazine derivative, which shares the core benzyloxyphenylpiperazine substructure, demonstrated extremely high affinity for the NK1 receptor with an IC50 of 0.1 nM [1]. This compound was part of a series designed to combine NK1 antagonism with serotonin reuptake inhibition, highlighting the potential for developing dual-action antidepressants.

NK1 antagonist Serotonin reuptake inhibition Antidepressant

1-[3-(Benzyloxy)phenyl]piperazine Dihydrochloride: Recommended Research and Industrial Applications


Medicinal Chemistry Scaffold for CNS-Targeted MAO-B Inhibitor Development

The compound is an appropriate starting point for synthesizing novel MAO-B inhibitors for neurodegenerative disease research. Its demonstrated micromolar potency against human MAO-B and favorable predicted blood-brain barrier permeability [1] provide a solid foundation for structure-activity relationship (SAR) campaigns aimed at improving affinity and selectivity.

In Vitro Pharmacology Tool for Studying Dual NK1/Serotonin Pharmacology

Researchers investigating the interplay between NK1 antagonism and serotonin reuptake inhibition can utilize this scaffold. Class-level evidence shows that related benzyloxyphenylpiperazines can achieve high-affinity NK1 receptor binding and are amenable to structural modifications for dual activity [2], making this compound a valuable tool for in vitro mechanistic studies.

Structural Core for Developing Selective GPCR Agonists or Antagonists

The compound's core structure is a validated starting point for developing selective agonists or antagonists for various G-protein coupled receptors (GPCRs), such as the CCR8 receptor. As demonstrated in related phenoxybenzylpiperazine SAR studies, strategic modifications to this scaffold can fine-tune potency and selectivity for specific therapeutic targets [3].

Technical Documentation Hub

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